5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol
Description
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol is an organic compound with the molecular formula C16H16FNO3 It is characterized by the presence of an ethylcarbamoyl group, a fluorophenyl group, and a methoxyphenol group
Properties
IUPAC Name |
N-ethyl-2-fluoro-4-(3-hydroxy-4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-3-18-16(20)12-6-4-10(8-13(12)17)11-5-7-15(21-2)14(19)9-11/h4-9,19H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSBJJGCMRJPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685767 | |
| Record name | N-Ethyl-3-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-60-8 | |
| Record name | N-Ethyl-3-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethylcarbamoyl Group: This step involves the reaction of an appropriate amine with ethyl isocyanate to form the ethylcarbamoyl group.
Introduction of the Fluorophenyl Group: This can be achieved through a halogenation reaction, where a phenyl ring is fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group in the ethylcarbamoyl moiety can be reduced to form corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(Ethylcarbamoyl)-3-fluorophenylboronic acid
- 3-(Ethylcarbamoyl)-4-fluorobenzeneboronic acid
- 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol
Uniqueness
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol is unique due to the presence of both the ethylcarbamoyl and methoxyphenol groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
